![molecular formula C7H4Br2O3 B020960 2,5-Dibromo-4-hydroxybenzoic acid CAS No. 101421-19-6](/img/structure/B20960.png)
2,5-Dibromo-4-hydroxybenzoic acid
Overview
Description
“2,5-Dibromo-4-hydroxybenzoic acid” is a compound that belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups . The molecular formula of this compound is C7H4Br2O3 .
Molecular Structure Analysis
The molecular structure of “2,5-Dibromo-4-hydroxybenzoic acid” consists of a benzene ring bearing two bromo groups, a carboxyl group, and a hydroxyl group . The exact positions of these groups on the benzene ring define the specific compound .
Scientific Research Applications
Chemical Synthesis
2,5-Dibromo-4-hydroxybenzoic acid: is a versatile compound used in organic synthesis. Its bromine atoms make it a reactive species for coupling reactions, such as Suzuki coupling, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .
Bioremediation
This compound has been studied for its potential in bioremediation. Certain bacterial strains can utilize 2,5-Dibromo-4-hydroxybenzoic acid as a carbon source, breaking it down into less harmful substances, which is beneficial for treating industrial waste containing halogenated aromatic compounds .
Material Science
In material science, 2,5-Dibromo-4-hydroxybenzoic acid can be used to modify surfaces. For instance, its application on viscose fabric imparts antibacterial properties, making it useful for medical textiles .
Environmental Chemistry
As an environmental contaminant, 2,5-Dibromo-4-hydroxybenzoic acid can form as a byproduct during water disinfection processes. Understanding its formation and degradation is crucial for water treatment and ensuring safe drinking water .
Pharmaceutical Research
In pharmaceutical research, derivatives of 2,5-Dibromo-4-hydroxybenzoic acid are explored for their biological activities. They can serve as building blocks for drugs due to their structural complexity and functional groups that allow for further chemical modifications .
Food Industry
The compound’s derivatives, particularly its esters, are investigated for their preservative qualities. They can inhibit microbial growth, thus extending the shelf life of food products .
Cosmetic Industry
In the cosmetic industry, 2,5-Dibromo-4-hydroxybenzoic acid and its derivatives are potential candidates for use as preservatives in personal care products, preventing the growth of bacteria and fungi .
Analytical Chemistry
This compound can be used as a standard in analytical chemistry for calibrating instruments and developing new analytical methods due to its stable structure and well-defined properties .
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid have been found to interact with p-hydroxybenzoate hydroxylase . This enzyme is involved in the degradation of aromatic compounds and is found in organisms like Pseudomonas aeruginosa and Pseudomonas fluorescens .
Mode of Action
Based on the degradation pathway of similar compounds, it can be inferred that the compound might undergo hydrolysis of nitriles to form 3,5-dibromo-4-hydroxybenzoic acid .
Biochemical Pathways
Similar compounds like 4-hydroxybenzoic acid are known to be hydroxylated to form protocatechuate, which subsequently undergoes cleavage in ortho- and/or meta-positions or gets decarboxylated to form catechol . Protocatechuate and catechol are then funneled into the TCA cycle .
Pharmacokinetics
Similar compounds like 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
It’s known that 3,5-dibromo-4-hydroxybenzoic acid exhibited less inhibitory effect than bromoxynil both on luminescent bacteria and germinating seeds of lactuca sativa .
Action Environment
NDB 1165 and Nocardia globerula NHB-2 grown in the presence of isobutyronitrile exhibited nitrilase activities towards benzonitrile .
properties
IUPAC Name |
2,5-dibromo-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEWEMOLYCSDSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649909 | |
Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101421-19-6 | |
Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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